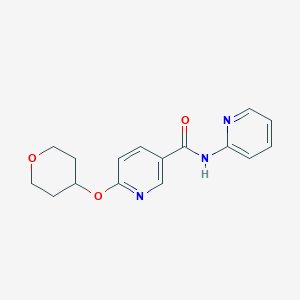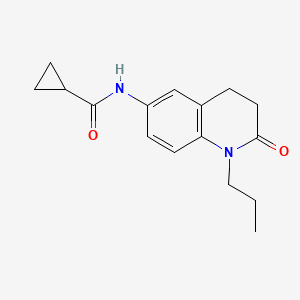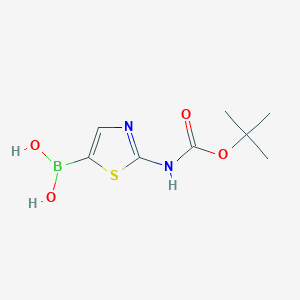
5-Ethyl-3,3-dimethylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,3-dimethylpiperazine-2,6-dione, also known as Etazolate, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that has been extensively studied for its potential therapeutic properties. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Condensation Reactions : 5-Ethyl-3,3-dimethylpiperazine-2,6-dione has been used in condensation reactions with aldehydes, leading to the synthesis of compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. This process involves derivatives of 2-methyl-3-phenylserine, with discussions on reaction mechanisms and stereochemistry (Gallina & Liberatori, 1974).
Synthesis of Diarylidenepiperazine Diones : The molecule has been used in the one-pot synthesis of compounds like 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione, utilizing sarcosine anhydride and 5-bromoindole. This has implications in the development of derivatives characterized by NMR and mass spectrometry (Crooke et al., 2009).
Stereochemistry in Synthesis : Studies have explored the synthesis of isomers of 1,4-dimethyl and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, highlighting the importance of stereochemistry in these processes (Marcuccio & Elix, 1985).
Catalytic and Biochemical Applications
Asymmetric Hydrogenation : The molecule has been a substrate in Ir-catalyzed double asymmetric hydrogenation, providing an approach to synthesize chiral 3,6-disubstituted-2,5-diketopiperazines. This process is significant for its high yields and excellent enantioselectivity, contributing to the construction of cyclic dipeptides (Ge et al., 2019).
Anticonvulsant Agent Synthesis : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for anticonvulsant activities. This includes the design and study of 3,5-diarylpiperidin-2,6-diones from ethyl 2-arylacetates, formaldehyde, and ammonia/aliphatic/aromatic amines (Babu et al., 2012).
Sulfenylation Reactions : Research into the sulfenylation of substituted imines like N-methyl-3,3-dimethylpyrrolidine-2,5-dione has provided insights into the reaction conditions and product distribution when compared to closely related compounds, including 5-Ethyl-3,3-dimethylpiperazine-2,6-dione (Seitz & Needham, 1983).
Propriétés
IUPAC Name |
5-ethyl-3,3-dimethylpiperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-6(11)9-7(12)8(2,3)10-5/h5,10H,4H2,1-3H3,(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVSHRRUDMKHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)C(N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)





![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)
